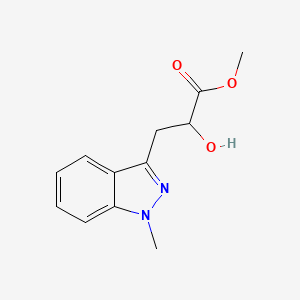

Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Description

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(1-methylindazol-3-yl)propanoate |

InChI |

InChI=1S/C12H14N2O3/c1-14-10-6-4-3-5-8(10)9(13-14)7-11(15)12(16)17-2/h3-6,11,15H,7H2,1-2H3 |

InChI Key |

PMLRQTLNPWKVPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves three key steps:

- Formation or functionalization of the indazole core, specifically N-methylation at the 1-position.

- Introduction of the 2-hydroxy-3-propanoate side chain at the 3-position of the indazole.

- Esterification to form the methyl ester group.

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents used.

Indazole Core Functionalization and N-Methylation

Indazole derivatives are typically synthesized via condensation reactions involving hydrazines and ortho-substituted aromatic compounds such as isatoic anhydride or ortho-nitrobenzaldehydes. N-Methylation at the 1-position of the indazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the 2-Hydroxy-3-Propanoate Side Chain

The attachment of the 2-hydroxy-3-propanoate moiety at the 3-position of the indazole ring can be accomplished through several methods:

- Direct alkylation or acylation of the indazole at the 3-position with suitably functionalized precursors.

- Transition-metal-catalyzed C–H activation and subsequent coupling reactions to install the hydroxypropanoate side chain.

- Michael addition or nucleophilic substitution reactions involving indazol-3-ol intermediates and α,β-unsaturated esters or haloesters.

Esterification to Methyl Ester

The final methyl ester group is commonly introduced by esterification of the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane under controlled conditions.

Detailed Literature-Based Synthetic Procedures

Synthesis via Hydrazinoquinoline and Isatoic Anhydride Intermediate (Adapted from Rhodium(III)-Catalyzed Reactions)

A representative method for synthesizing indazol-3-ol derivatives, which can be adapted for the target compound, involves the reaction of hydrazinoquinoline with isatoic anhydride in ethanol under reflux conditions to form an indazol-3-ol intermediate. This intermediate can then be subjected to further functionalization steps:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Isatoic anhydride (1.95 g, 12 mmol), 2-hydrazinoquinoline (1.91 g, 12 mmol), EtOH (20 mL), 85 °C, 3 h | 45 | Formation of N-aryl indazol-3-ol |

| 2 | Treatment with 1.0 M HCl (25 mL), room temperature, 15 min | - | Preparation for diazotization step |

| 3 | NaNO2 (1.86 g, 27 mmol) added dropwise in H2O (15 mL), stirred at 85 °C for 3 h | 72 | Diazotization and further functionalization |

This sequence highlights the formation of indazol-3-ol derivatives, which are key intermediates for further elaboration to the this compound structure.

N-Methylation of Indazole

N-Methylation can be performed by treating the indazol-3-ol intermediate with methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). This step selectively methylates the nitrogen at the 1-position without affecting the hydroxy group.

Installation of the Hydroxypropanoate Side Chain

One approach involves the reaction of the methylated indazol-3-ol with an appropriate haloester such as methyl 2-bromo-3-hydroxypropanoate under basic conditions to achieve nucleophilic substitution at the 3-position. Alternatively, transition-metal catalysis (e.g., rhodium(III)-catalyzed 1,4-addition) can be employed to couple maleimides or related activated alkenes with the indazol-3-ol, followed by hydrolysis and esterification to yield the desired side chain.

Analytical Data Supporting the Structure and Purity

Characterization of the synthesized compound involves multiple spectroscopic and analytical techniques:

| Technique | Observed Data (Example) | Interpretation |

|---|---|---|

| [^1H NMR (400 MHz, acetone-d6)](pplx://action/followup) | Signals at δ 7.2–7.7 ppm (aromatic protons), singlet at δ ~3.7 ppm (N-methyl), multiplets at δ 3.0–4.5 ppm (hydroxypropanoate protons) | Confirms aromatic indazole and side chain protons |

| [^13C NMR (100 MHz, acetone-d6)](pplx://action/followup) | Signals corresponding to ester carbonyl (~170–180 ppm), aromatic carbons (110–150 ppm), methyl carbon (~40 ppm), and hydroxypropanoate carbons (60–70 ppm) | Confirms carbon environments consistent with target structure |

| IR Spectroscopy (KBr pellet) | Bands at ~3060 cm⁻¹ (aromatic C-H), 1698 cm⁻¹ (ester C=O), 3400 cm⁻¹ (O-H stretch) | Confirms presence of ester and hydroxy groups |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C12H14N2O4 (calculated and found m/z values matching) | Confirms molecular formula and purity |

These data collectively confirm the successful synthesis and structural integrity of this compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Indazol-3-ol formation | Hydrazinoquinoline + Isatoic anhydride, EtOH, 85 °C, 3 h | 45 | Intermediate for further functionalization |

| Diazotization and functionalization | HCl, NaNO2, 85 °C | 72 | Prepares indazole for side chain installation |

| N-Methylation | Methyl iodide, K2CO3, DMF | High | Selective N1-methylation of indazole |

| Side chain installation | Methyl 2-bromo-3-hydroxypropanoate, base | Moderate | Nucleophilic substitution or metal-catalyzed coupling |

| Esterification (if needed) | Methanol, acid catalyst or diazomethane | High | Formation of methyl ester group |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to the modulation of biological processes, such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, differing in heterocyclic cores, substituents, or functional groups:

*Calculated based on formula C₁₂H₁₂N₂O₃.

†Direct literature on the target compound is absent in provided evidence; structural analogs are used for comparison.

Comparative Analysis of Properties

Electronic and Steric Effects

- Indazole vs. Imidazole/Tetrazole : The indazole core in the target compound has a larger π-system than imidazole or tetrazole analogs, which may enhance aromatic stacking interactions but reduce solubility. The 1-methyl group on the indazole likely increases steric bulk compared to unsubstituted imidazole derivatives .

- These differences significantly impact reactivity and bioavailability.

Research Findings and Challenges

- Stability and Solubility : The hydroxy group may improve aqueous solubility relative to methyl or trifluoromethyl-substituted analogs but could also increase susceptibility to hydrolysis.

Biological Activity

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is an organic compound notable for its unique structural features, including a hydroxyl group and an indazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from its interactions with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 234.25 g/mol

- CAS Number : 2229115-13-1

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Compounds containing indazole rings are recognized for their diverse pharmacological properties, which include:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound helps elucidate how modifications to its structure can influence its biological activity.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate | Indole instead of indazole | Found in natural products; potential antioxidant |

| Methyl 2-hydroxypropanoate | Simple propanoate without indazole | Commonly used as a food additive |

| Indazole | Basic structure without substituents | Known for diverse pharmacological activities |

| Methyl 5-(1-methylindazolyl)-4-methylthiazole | Contains thiazole ring | Exhibits antimicrobial properties |

The combination of the indazole moiety with a hydroxylated propanoate structure may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can interact with various biological systems. For instance, studies on related indazole derivatives have shown:

- Inhibition of Enzymatic Activity : Some indazole derivatives were found to inhibit enzymes involved in tumor progression, suggesting that this compound may also possess such inhibitory effects.

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that certain indazole compounds can induce apoptosis, a mechanism that could be explored further for this compound.

Q & A

Q. How should researchers address contradictory bioactivity data across different studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.